2-(4-Hydroxyphenoxy)acetyl chloride
Description
2-(4-Hydroxyphenoxy)acetyl chloride is an acetyl chloride derivative featuring a hydroxyphenoxy substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of herbicides, pharmaceuticals, and specialty chemicals. The hydroxyl group on the phenoxy ring introduces both electronic and steric effects, influencing its reactivity and stability compared to analogs with non-hydroxylated substituents . Its synthesis often involves condensation reactions between hydroquinone derivatives and acylating agents, though yields can be lower due to side reactions or purification challenges .
Properties
IUPAC Name |
2-(4-hydroxyphenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHSTDWUQIJMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(4-Hydroxyphenoxy)acetyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-Hydroxyphenoxy)acetyl chloride exerts its effects depends on its specific application. For example, in herbicides, it may inhibit key enzymes in plant metabolism, leading to the death of unwanted vegetation. The molecular targets and pathways involved are typically specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-hydroxyphenoxy)acetyl chloride with structurally related acetyl chloride derivatives, focusing on substituent effects, reactivity, physical properties, and applications.
Substituent Effects on Reactivity and Stability
Physical Properties
Research Findings and Key Insights
- Reactivity Hierarchy : Fluorinated > Chlorinated > Hydroxylated > Methoxylated acetyl chlorides (based on electrophilicity) .
- Stability Challenges: Hydroxyphenoxy derivatives require anhydrous handling, whereas methoxy-substituted compounds are more storage-stable .
- Synthetic Optimization: Use of sodium hydride or phase-transfer catalysts improves yields for hydroxyphenoxy derivatives .
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